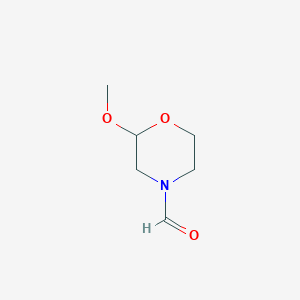
Benzene,1-bromo-3-ethenyl-2-methyl-4-(methylsulfonyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene,1-bromo-3-ethenyl-2-methyl-4-(methylsulfonyl)- is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a benzene ring substituted with a bromine atom, an ethenyl group, a methyl group, and a methylsulfonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzene,1-bromo-3-ethenyl-2-methyl-4-(methylsulfonyl)- can be achieved through a multi-step process involving the introduction of each substituent onto the benzene ring. Common synthetic routes include:
Bromination: Introduction of the bromine atom using bromine (Br₂) in the presence of a catalyst such as iron(III) bromide (FeBr₃).
Ethenylation: Introduction of the ethenyl group through a Heck reaction, which involves the coupling of an aryl halide with an alkene in the presence of a palladium catalyst.
Methylation: Introduction of the methyl group using a Friedel-Crafts alkylation reaction with methyl chloride (CH₃Cl) and aluminum chloride (AlCl₃) as the catalyst.
Methylsulfonylation: Introduction of the methylsulfonyl group using a sulfonyl chloride (e.g., methylsulfonyl chloride) in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Benzene,1-bromo-3-ethenyl-2-methyl-4-(methylsulfonyl)- undergoes various chemical reactions, including:
Substitution Reactions: Electrophilic aromatic substitution reactions where the bromine atom can be replaced by other substituents.
Oxidation Reactions: Oxidation of the ethenyl group to form corresponding epoxides or aldehydes.
Reduction Reactions: Reduction of the bromine atom to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Substitution: Reagents such as nucleophiles (e.g., sodium methoxide) in polar solvents.
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Major Products
Substitution: Formation of various substituted benzene derivatives.
Oxidation: Formation of epoxides or aldehydes.
Reduction: Formation of hydrogenated benzene derivatives.
Applications De Recherche Scientifique
Benzene,1-bromo-3-ethenyl-2-methyl-4-(methylsulfonyl)- has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Benzene,1-bromo-3-ethenyl-2-methyl-4-(methylsulfonyl)- involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and ethenyl group can participate in electrophilic and nucleophilic interactions, while the methylsulfonyl group can enhance the compound’s solubility and stability. These interactions can modulate various biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzene,1-bromo-4-methyl-: Similar structure but lacks the ethenyl and methylsulfonyl groups.
Benzene,1-(bromomethyl)-4-methyl-: Contains a bromomethyl group instead of the ethenyl group.
4-Bromo-1-methyl-2-(methylsulfonyl)benzene: Similar but lacks the ethenyl group.
Uniqueness
Benzene,1-bromo-3-ethenyl-2-methyl-4-(methylsulfonyl)- is unique due to the combination of its substituents, which confer distinct chemical and physical properties. The presence of the ethenyl group allows for additional reactivity, while the methylsulfonyl group enhances solubility and stability.
Propriétés
Formule moléculaire |
C10H11BrO2S |
|---|---|
Poids moléculaire |
275.16 g/mol |
Nom IUPAC |
1-bromo-3-ethenyl-2-methyl-4-methylsulfonylbenzene |
InChI |
InChI=1S/C10H11BrO2S/c1-4-8-7(2)9(11)5-6-10(8)14(3,12)13/h4-6H,1H2,2-3H3 |
Clé InChI |
PSRISGSRGCHCMC-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1C=C)S(=O)(=O)C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,4-Dimethyl[1,2,4]triazolo[5,1-c][1,2,4]triazine](/img/structure/B13113639.png)
![Benzyl ((1R,6R)-3-azabicyclo[4.1.0]heptan-1-yl)carbamate](/img/structure/B13113646.png)


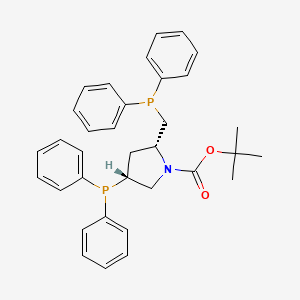
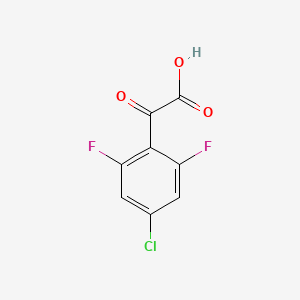

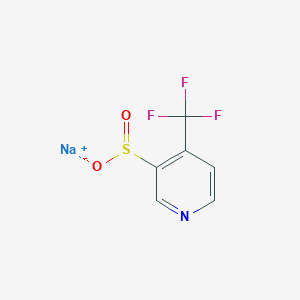
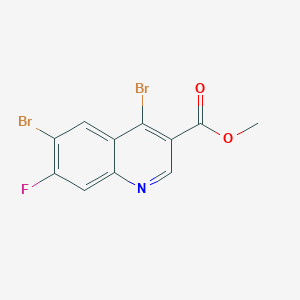
![5-Furan-2-YL-3H-[1,2,3]triazole-4-carbonitrile](/img/structure/B13113688.png)


